Product packaging for Indole-3-amidoxime(Cat. No.:CAS No. 95649-37-9)

Indole-3-amidoxime

Cat. No.: B124586
CAS No.: 95649-37-9
M. Wt: 175.19 g/mol
InChI Key: GLODAUYNZPGORS-UHFFFAOYSA-N
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Description

N'-Hydroxy-1H-indole-3-carboximidamide (CAS 1160485-45-9) is a high-purity chemical compound for research and development purposes. This indole derivative has a molecular formula of C 9 H 9 N 3 O and a molecular weight of 175.19 g/mol . Indole-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . Research into structurally similar indole-3-carboxamide compounds has shown their potential in various fields, including the development of antimicrobial agents. Certain derivatives have demonstrated intrinsic activity against bacterial and fungal species, as well as the ability to potentiate the effects of legacy antibiotics . Furthermore, indole rings are frequently incorporated into drug design through strategies like scaffold hopping, highlighting the value of this core structure in developing new pharmacologically active molecules . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B124586 Indole-3-amidoxime CAS No. 95649-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-1H-indole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11,13H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLODAUYNZPGORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Carboximidamides

The formation of N'-hydroxy-carboximidamides, also known as amidoximes, is a well-established area of organic synthesis. Several key methodologies are frequently employed.

Synthesis via Nitrile and Hydroxylamine (B1172632) Reactions

The most direct and widely utilized method for the synthesis of N'-hydroxy-carboximidamides is the addition of hydroxylamine to a nitrile precursor. nih.govresearchgate.net This reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine (B128534), to generate free hydroxylamine in situ. nih.gov The reaction is often performed in a protic solvent like ethanol (B145695) or methanol, and heating may be required to drive the reaction to completion. nih.gov The reaction time can vary significantly, from a few hours to 48 hours, depending on the specific nitrile substrate. nih.gov Aromatic nitriles generally provide higher yields of the corresponding amidoximes compared to their aliphatic counterparts. nih.gov

The general scheme for this reaction is as follows:

R-C≡N + NH₂OH → R-C(=NOH)-NH₂

This method's popularity stems from the ready availability of a wide range of nitrile starting materials. nih.gov

Condensation Reactions in Amidoxime Formation

Condensation reactions are fundamental to the formation of amidoximes. The synthesis from nitriles and hydroxylamine is itself a form of condensation. Beyond this, other precursors can be utilized. For instance, the reaction of hydroxylamine with iminoethers can also yield amidoximes. nih.gov Another approach involves the use of N-hydroxyimidoyl chlorides, which are themselves typically prepared by the chlorination of aldoximes. rsc.org These reactive intermediates can then be treated with ammonia or primary amines to furnish the desired amidoxime. However, the preparation and stability of N-hydroxyimidoyl chlorides can be challenging, particularly for aliphatic variants. rsc.org

Coupling Reactions Employing Amidothioate Salts

While direct coupling of amidothioate salts to form N'-hydroxy-carboximidamides is not a commonly cited general method, the related use of thioamides as precursors is a known synthetic route. Thioamides can react with hydroxylamine to produce amidoximes, and in some cases, this method may offer advantages over the use of nitriles. nih.govrsc.org The reaction proceeds by the displacement of the sulfur atom by the hydroxylamine nucleophile.

The general transformation can be represented as:

R-C(=S)-NH₂ + NH₂OH → R-C(=NOH)-NH₂ + H₂S

Specific Synthetic Approaches to the N'-Hydroxy-1H-indole-3-carboximidamide Scaffold

The synthesis of N'-Hydroxy-1H-indole-3-carboximidamide requires specific adaptation of general synthetic methods to the indole (B1671886) ring system, with careful consideration of regioselectivity.

Regioselective Synthesis Considerations

The indole ring is an electron-rich heterocycle that is prone to electrophilic substitution, predominantly at the C3 position. This inherent reactivity is advantageous for the synthesis of 3-substituted indoles. nih.govchemijournal.com However, reactions at other positions, such as N1 or C2, are also possible depending on the reaction conditions and the nature of the substituents on the indole ring. tcichemicals.com To ensure the regioselective formation of N'-Hydroxy-1H-indole-3-carboximidamide, synthetic strategies typically start with an indole precursor that already possesses a functional group at the C3 position, which can then be converted to the desired carboximidamide moiety. The use of protecting groups on the indole nitrogen, such as a tosyl or a triisopropylsilyl group, can also be employed to direct reactivity and prevent unwanted side reactions at the N1 position. tcichemicals.com

Utilization of Indole Precursors (e.g., Indole-3-carbonitriles, Indole-3-carbaldehyde Oximes)

A practical and common route to N'-Hydroxy-1H-indole-3-carboximidamide involves the use of readily accessible indole-3-precursors.

From Indole-3-carbonitrile:

Following the general principle outlined in section 2.1.1, N'-Hydroxy-1H-indole-3-carboximidamide can be synthesized directly from indole-3-carbonitrile. This involves reacting indole-3-carbonitrile with hydroxylamine, typically generated in situ from hydroxylamine hydrochloride and a base.

Indole-3-carbonitrile itself can be prepared from indole-3-carbaldehyde. A one-pot synthesis involves the reaction of indole-3-carbaldehyde with an acid salt of hydroxylamine, such as hydroxylamine hydrochloride, in a formic acid solvent. google.com This method efficiently converts the aldehyde to the nitrile.

From Indole-3-carbaldehyde Oxime:

An alternative pathway begins with the synthesis of indole-3-carbaldehyde oxime. This intermediate is readily prepared through a condensation reaction between indole-3-carbaldehyde and hydroxylamine hydrochloride. mdpi.com The reaction is typically carried out in a solvent such as ethanol or THF in the presence of a base like sodium hydroxide. mdpi.com While the oxime itself is an isomer of the target compound, further chemical transformations would be necessary to convert the oxime into the N'-hydroxy-carboximidamide structure, which is not a direct or common route. The more direct synthesis from the nitrile is generally preferred.

The synthesis of the key precursor, indole-3-carbaldehyde, is well-established and can be achieved through various methods, including the Vilsmeier-Haack reaction on indole. researchgate.net

Below is a table summarizing the key synthetic transformations and precursors:

PrecursorReagents and ConditionsProduct
Indole-3-carbaldehydeHydroxylamine hydrochloride, Formic acidIndole-3-carbonitrile
Indole-3-carbonitrileHydroxylamine hydrochloride, Base (e.g., NaHCO₃), Ethanol, HeatN'-Hydroxy-1H-indole-3-carboximidamide
Indole-3-carbaldehydeHydroxylamine hydrochloride, Base (e.g., NaOH), Ethanol/THFIndole-3-carbaldehyde oxime

Derivatization Strategies at the Indole Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of the indole ring in N'-Hydroxy-1H-indole-3-carboximidamide is a key site for chemical modification. The acidity of the N-H proton allows for deprotonation by a suitable base, generating a nucleophilic indolide anion that can react with various electrophiles. This enables the introduction of a wide array of substituents, significantly altering the molecule's steric and electronic properties. Common derivatization strategies include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation: This involves the reaction of the indolide anion with alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents. These reactions are typically performed in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This strategy allows for the introduction of simple alkyl chains, benzyl groups, or more complex aliphatic moieties. rsc.org

N-Acylation: The introduction of an acyl group at the N-1 position is another common modification. d-nb.inforesearchgate.net This can be achieved using reactive acyl sources like acyl chlorides or acid anhydrides in the presence of a base. d-nb.info More recently, milder and more chemoselective methods have been developed, such as using thioesters as the acyl source. d-nb.info N-acylation introduces a carbonyl group adjacent to the indole nitrogen, which can influence the molecule's conformation and electronic distribution. beilstein-journals.org

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base leads to the formation of N-sulfonylated indole derivatives. The resulting sulfonamide linkage is robust and can serve as a protecting group or as a key structural element to modulate biological activity.

These derivatization strategies are crucial for creating libraries of N'-Hydroxy-1H-indole-3-carboximidamide analogs for structure-activity relationship (SAR) studies in drug discovery.

Chemical Transformations of the Hydroxycarboximidamide Group

The hydroxycarboximidamide functional group, also known as an amidoxime, is a versatile moiety capable of undergoing various chemical transformations. Its unique structure, containing both nucleophilic and electrophilic centers, allows for a range of reactions, most notably cyclizations to form important heterocyclic systems.

Cyclization Reactions to Form Heterocyclic Systems (e.g., 1,2,4-Oxadiazoles)

One of the most significant reactions of the N'-hydroxycarboximidamide group is its conversion into the 1,2,4-oxadiazole ring system, a prevalent scaffold in medicinal chemistry. nih.govnih.gov This transformation is typically achieved by reacting the N'-hydroxy-1H-indole-3-carboximidamide with an acylating agent, such as a carboxylic acid, acyl chloride, or acid anhydride. researchgate.net

The general mechanism involves two key steps:

O-Acylation: The hydroxyl group of the amidoxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms an O-acylated amidoxime intermediate.

Cyclodehydration: The O-acylated intermediate then undergoes an intramolecular cyclization, where the amino group attacks the newly introduced carbonyl carbon. This is followed by the elimination of a water molecule to yield the stable, aromatic 3,5-disubstituted 1,2,4-oxadiazole ring. researchgate.net

Various reagents and conditions can be employed to facilitate this reaction, including the use of coupling agents or performing the reaction under thermal or microwave-assisted conditions to drive the cyclodehydration step. mdpi.comorganic-chemistry.org This reaction is highly valuable as it allows for the facile synthesis of a diverse range of 3-(1H-indol-3-yl)-1,2,4-oxadiazoles by simply varying the acylating agent. mdpi.com

Advanced Analytical Characterization Techniques in Structural Elucidation

The definitive structural confirmation of N'-Hydroxy-1H-indole-3-carboximidamide and its derivatives relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. nih.govmagritek.comnih.gov

¹H NMR: The proton NMR spectrum of N'-Hydroxy-1H-indole-3-carboximidamide exhibits characteristic signals for the indole core and the hydroxycarboximidamide side chain.

Indole Protons: The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The proton at the C2 position (H-2) usually resonates as a singlet or a narrow triplet around δ 7.5-8.5 ppm. The protons on the benzene portion of the indole ring (H-4 to H-7) appear in the aromatic region (δ 7.0-8.0 ppm) with coupling patterns characteristic of their substitution. youtube.comresearchgate.net

Hydroxycarboximidamide Protons: The protons of the primary amine (-NH2) typically appear as a broad singlet, while the hydroxyl (-OH) proton also gives a singlet. The chemical shifts of these protons are variable and depend on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom in the molecule.

Indole Carbons: The carbons of the indole ring resonate in the range of δ 100-140 ppm. The C3 carbon, attached to the side chain, and the quaternary carbons C3a and C7a have characteristic chemical shifts. rsc.orgresearchgate.net

Carboximidamide Carbon: The carbon atom of the C=N group is expected to appear in the downfield region of the spectrum, typically around δ 140-160 ppm.

Derivatization at the N-1 position significantly affects the chemical shifts of the nearby protons and carbons, particularly H-2 and H-7, providing clear evidence of successful modification. rsc.org

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for an Indole-3-Substituted Scaffold

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
N1-H > 10.0 (broad s) - Disappears upon N-derivatization.
C2-H 7.5 - 8.5 (s) 120 - 130 Chemical shift is sensitive to N1-substitution.
C3 - 110 - 120 Quaternary carbon, site of substitution.
C4-H 7.5 - 8.0 (d) 118 - 125 Aromatic proton.
C5-H 7.0 - 7.5 (t) 120 - 128 Aromatic proton.
C6-H 7.0 - 7.5 (t) 120 - 128 Aromatic proton.
C7-H 7.5 - 8.0 (d) 110 - 120 Aromatic proton.
C=N - 140 - 160 Imidamide carbon.
-NH₂ Variable (broad s) - Exchangeable proton.

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. vscht.cz For N'-Hydroxy-1H-indole-3-carboximidamide, the IR spectrum would display several key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding. specac.comucla.edu

N-H Stretch: The N-H stretch of the indole ring appears as a sharp to medium peak around 3300-3500 cm⁻¹. The primary amine (-NH2) of the hydroxycarboximidamide group typically shows two distinct bands (symmetric and asymmetric stretching) in the same region. specac.comucla.edu

C-H Stretch: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches (if present in derivatives) appear just below 3000 cm⁻¹. libretexts.org

C=N Stretch: The carbon-nitrogen double bond of the imidamide group gives rise to a medium to strong absorption band in the 1620-1680 cm⁻¹ region.

C=C Stretch: Aromatic C=C stretching vibrations from the indole ring appear as multiple sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org

The absence of the indole N-H stretching band after N-acylation or N-alkylation serves as a clear indicator of a successful reaction.

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
O-H (Hydroxy) Stretch 3200 - 3550 Strong, Broad
N-H (Indole) Stretch 3300 - 3500 Medium, Sharp
N-H (Primary Amine) Stretch 3300 - 3500 Medium (two bands)
C-H (Aromatic) Stretch 3010 - 3100 Medium
C=N (Imidamide) Stretch 1620 - 1680 Medium to Strong

Mass Spectrometry (MS, ESI-HRMS, LC/MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For N'-Hydroxy-1H-indole-3-carboximidamide, a combination of soft ionization techniques such as Electrospray Ionization (ESI) and high-resolution mass spectrometry (HRMS) would be anticipated to provide definitive data.

Liquid Chromatography/Mass Spectrometry (LC/MS) would be instrumental in analyzing the purity of N'-Hydroxy-1H-indole-3-carboximidamide and in studying its behavior in solution. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would provide crucial information about the molecule's connectivity. The indole core is known to be relatively stable, and fragmentation would likely be initiated at the more labile carboximidamide and hydroxy functionalities. researchgate.net

Predicted High-Resolution Mass Spectrometry Data for N'-Hydroxy-1H-indole-3-carboximidamide:

Ion FormulaCalculated m/z
[C₉H₁₀N₃O]⁺ ([M+H]⁺)190.0824
[C₉H₉N₃NaO]⁺ ([M+Na]⁺)212.0643
[C₉H₈N₃O]⁻ ([M-H]⁻)188.0667

Note: These are theoretical values. Actual experimental values may vary slightly.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of N'-Hydroxy-1H-indole-3-carboximidamide.

Although a crystal structure for N'-Hydroxy-1H-indole-3-carboximidamide has not been reported in publicly accessible crystallographic databases, the analysis of related indole structures provides a basis for predicting its solid-state characteristics. The crystal structures of various indole derivatives have been extensively studied, revealing common packing motifs and hydrogen bonding networks. For instance, the presence of the N-H group on the indole ring and the N'-hydroxy and amidine protons in the side chain would likely lead to the formation of an extensive network of intermolecular hydrogen bonds, dictating the crystal packing. The planarity of the indole ring would also influence the stacking interactions within the crystal lattice.

The determination of the crystal structure of N'-Hydroxy-1H-indole-3-carboximidamide would require the growth of single crystals of suitable quality, followed by data collection using a single-crystal X-ray diffractometer. The resulting electron density map would then be used to solve and refine the molecular structure.

Structure Activity Relationship Sar Studies

Impact of Indole (B1671886) Ring Substitutions on Biological Activity

Effects of Substituents at Various Positions

The nature and position of substituents on the indole ring are critical determinants of biological activity. Research has demonstrated that even minor changes to the indole core can lead to significant variations in potency and efficacy.

Halogen substitutions, for instance, have been shown to enhance activity. Studies on related indole-imidazole compounds found that halogenation was beneficial for anti-MRSA activity, with analogues substituted at the 5-position of the indole ring typically being more active than their 6-substituted counterparts. This suggests that the electronic and steric properties conferred by a halogen at the C-5 position are favorable for interaction with the biological target. In contrast, introducing a nitro group, a strong electron-withdrawing group, at the 5-position has been shown to decrease binding affinity in other indole series.

The electronic nature of the substituents plays a crucial role. In studies of C3-alkylation of indoles, the presence of electron-donating groups like methoxy (OMe) at the 5-position increased the yield of the reaction, which can be correlated with the nucleophilicity of the indole ring and its potential for biological interactions. Conversely, electron-deficient indoles, such as those with cyano (CN) or nitro (NO2) groups at the 5-position, showed lower reactivity.

The position of substitution is paramount. For some indole-based compounds, substitutions at the 4-position of the indole ring were found to be the least favorable for activity, while substitutions at the 7-position were the most favorable.

Position on Indole RingSubstituent TypeObserved Effect on Activity/ReactivityReference
5-PositionHalogen (e.g., Br, Cl)Generally enhances biological activity; more active than 6-position substitution.
5-PositionNitro (NO₂)Decreased binding affinity.
5-PositionMethoxy (OMe) (Electron-Donating)Increased reactivity/yield in alkylation reactions.
5-PositionCyano (CN), Nitro (NO₂) (Electron-Withdrawing)Decreased reactivity in alkylation reactions.
4-PositionVariousLeast favorable position for activity in some series.
7-PositionMethoxy (OMe)Most favorable position for activity in some series.

Role of N-1 Alkylation on Biological Potency and Selectivity

Modification of the indole nitrogen (N-1 position) is a key strategy that can dramatically alter biological outcomes. The presence of a hydrogen atom at the N-1 position allows the indole to act as a hydrogen bond donor, which can be a critical interaction for binding to a biological target.

Several studies have underscored the importance of the unsubstituted N-H group. In certain series of indole derivatives, 1-methyl (N-methyl) analogues were found to be completely inactive, strongly suggesting that the indole N-H is engaged in an essential hydrogen bond with the receptor or enzyme. Similarly, for indole-3-carboxaldehyde, a precursor to the title compound, the model with a free N-H showed considerable antioxidant activity, whereas the N-acylated version exhibited negligible activity.

N-1 ModificationCompound SeriesObserved Effect on ActivityPotential RationaleReference
N-H (Unsubstituted)Indole-3-ylglyoxylylaminesEssential for activity.Acts as a critical hydrogen bond donor.
N-AcylationIndole-3-carboxaldehydesNegligible activity compared to N-H.Loss of H-bond donor capability.
N-BenzylationIndolyl allylidene hydrazine (B178648) carboximidamidesHypothesized to be beneficial.Favorable interaction with target's peripheral site (AChE).
N-MethylationIndolylsuccinimidesPotent cytotoxicity observed.Increased potency, possibly via hydrophobic interactions or improved pharmacokinetics.

Modifications of the Hydroxycarboximidamide Moiety

Criticality of the Hydroxyl Group for Molecular Recognition

The N'-hydroxy group of the hydroxycarboximidamide moiety is a key pharmacophoric feature. While direct SAR studies on this specific group in N'-Hydroxy-1H-indole-3-carboximidamide are not extensively detailed in publicly available literature, its importance can be inferred from related structures and general principles of medicinal chemistry. N-hydroxy-containing heterocycles, such as N-hydroxyamidoximes and N-hydroxyureas, are known to possess a range of biological activities.

The hydroxyl group, along with the adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor. This dual capability allows it to form strong and specific interactions with amino acid residues (e.g., aspartate, glutamate (B1630785), serine) in a target's active site. The acidic nature of the N-OH proton also allows for potential ionic interactions. The loss or replacement of this hydroxyl group would likely lead to a significant reduction or complete loss of activity by disrupting these key binding interactions.

Variations in N-Substituents on the Carboximidamide Nitrogen

The carboximidamide (or guanidine) group is a crucial element for molecular recognition in many biologically active compounds. In related series of indol-3-yl phenyl allylidene hydrazine carboximidamide derivatives, this moiety was found to be essential for activity. It was hypothesized that the -NH group of the guanidine could form critical hydrogen bonds with the catalytic aspartate dyad (Asp32 and Asp228) in the BACE1 enzyme active site.

This highlights the role of the carboximidamide nitrogen atoms as primary points of interaction. Introducing substituents onto these nitrogens would alter their hydrogen bonding capacity and introduce steric bulk. Depending on the topology of the target's binding site, small, non-polar N-substituents might be tolerated if they can fit into a nearby hydrophobic pocket. However, larger substituents would likely clash with the protein surface, preventing proper binding and reducing or abolishing biological activity. The unsubstituted nitrogens appear to be optimal for forming the hydrogen bonding patterns required for potent inhibition in related compound classes.

Scaffold Hopping and Bioisosteric Replacement Strategies

To overcome limitations of the indole scaffold, such as metabolic instability or to explore novel chemical space and intellectual property, medicinal chemists employ scaffold hopping and bioisosteric replacement strategies.

Scaffold hopping involves replacing the central core of a molecule (the indole ring) with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key binding groups. A successful example of this strategy involved hopping from an indole-2-carboxylic acid scaffold to an indazole framework. This modification led to the development of novel dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2 from a lead that was previously selective for MCL-1. The indazole core was able to mimic the geometry of the original indole, preserving the essential salt bridge interaction with an arginine residue in the target protein.

Bioisosteric replacement is a more subtle strategy where an atom or functional group is replaced with another that has similar physical or chemical properties, aiming to improve potency, selectivity, or pharmacokinetic properties. Based on an indole scaffold, a potent and selective PI3Kδ inhibitor was developed using a bioisosteric replacement approach, leading to a compound with high potency and favorable in vivo efficacy. Common bioisosteres for the indole ring include benzofuran, benzothiophene, and indazole. The hydroxycarboximidamide moiety itself could be considered a bioisostere of a carboxylic acid, offering a different charge distribution and hydrogen bonding pattern. Another potential bioisosteric replacement for a carboxylic acid or a similar acidic proton donor is the tetrazole ring, which has been used successfully to improve potency and bioavailability in other drug discovery programs.

StrategyOriginal MoietyReplacement MoietyRationale / OutcomeReference
Scaffold HoppingIndoleIndazoleMaintained key interactions while altering selectivity profile (from MCL-1 selective to MCL-1/BCL-2 dual inhibitor).
Bioisosteric ReplacementIndoleVarious HeterocyclesUsed to develop a potent and selective PI3Kδ inhibitor with improved properties.
Bioisosteric Replacement (Hypothetical)Carboxylic AcidTetrazoleCan improve potency and oral bioavailability by mimicking the acidic proton interaction with different physicochemical properties.

Comparative Analysis with Other Heterocyclic Amidoxime Scaffolds

The indole ring is a prominent scaffold in medicinal chemistry, often referred to as a "privileged structure" due to its ability to bind to a wide range of biological targets. nih.gov In the context of N'-Hydroxy-1H-indole-3-carboximidamide, the indole nucleus serves as the core heterocyclic system. The structure-activity relationship (SAR) of this compound is significantly influenced by the electronic and steric properties of the indole ring. However, to fully understand its therapeutic potential, a comparative analysis with other heterocyclic amidoxime scaffolds is crucial. Bioisosteric replacement, a key strategy in drug design, involves substituting one moiety with another that retains similar biological activity while potentially improving physicochemical or pharmacokinetic properties. nih.govresearchgate.net This section compares the indole-3-carboximidamide scaffold with 1,2,5-oxadiazole-3-carboximidamides, indazolecarboximidamides, and thiophene-2-carboximidamides.

Indole-3-carboximidamide: The indole scaffold is a bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring. researchgate.net The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, and the entire ring system can participate in π-π stacking and hydrophobic interactions with biological targets. The placement of the carboximidamide group at the 3-position is a common feature in many biologically active indole derivatives. nih.govtheaspd.com SAR studies on various indole-3-carboxamides have shown that modifications at the N1 position of the indole ring and substitutions on the benzene portion can significantly modulate activity. nih.gov The amidoxime group itself is a versatile functional group known for its ability to engage in hydrogen bonding and act as a potential prodrug to the corresponding amidine.

1,2,5-Oxadiazole-3-carboximidamides: The 1,2,5-oxadiazole ring, also known as a furazan, is a five-membered heterocycle with two nitrogen atoms and one oxygen atom. Unlike the electron-rich indole system, the oxadiazole ring is considered electron-deficient. This alteration in electronics can lead to different interactions with target proteins. The oxadiazole ring is also a known bioisostere for amide and ester groups, which can influence metabolic stability and cell permeability. nih.gov For instance, derivatives of 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy. The oxadiazole core in these compounds plays a critical role in coordinating with the heme iron of the enzyme.

Thiophene-2-carboximidamides: Thiophene is a five-membered aromatic ring containing a sulfur atom. It is often considered a bioisostere of a benzene ring. The sulfur atom can participate in different types of non-covalent interactions compared to the nitrogen in an indole ring. Thiophene-2-carboxamide derivatives have been synthesized and evaluated for a wide range of biological activities, including antimicrobial and anticancer effects. The electronic properties of the thiophene ring can be readily modulated by substituents, allowing for fine-tuning of the compound's activity. The choice of a thiophene scaffold over an indole can impact properties such as metabolic stability and lipophilicity.

The following table provides a comparative summary of the key features of these heterocyclic scaffolds.

FeatureN'-Hydroxy-1H-indole-3-carboximidamide1,2,5-Oxadiazole-3-carboximidamidesIndazolecarboximidamidesThiophene-2-carboximidamides
Ring System Bicyclic (Benzene + Pyrrole)Monocyclic (Oxadiazole)Bicyclic (Benzene + Pyrazole)Monocyclic (Thiophene)
Electronic Nature Electron-richElectron-deficientElectron-rich/deficient (isomer dependent)Electron-rich
Key Interactions H-bond donor (N-H), π-π stackingH-bond acceptor (N, O)H-bond donor/acceptor (N-H, N)Potential S-π interactions
Bioisosteric Role Privileged scaffoldAmide/ester bioisostereIsomer of indoleBenzene bioisostere
Reported Activities Anticancer, anti-inflammatory researchgate.netIDO inhibitors, anticancer nih.govAnti-inflammatory, anti-tumor Antimicrobial, anticancer

Multi-parameter Optimization Approaches in SAR Development

The development of a successful drug candidate from a lead compound is a complex process that requires the simultaneous optimization of multiple, often conflicting, properties. This approach is known as multi-parameter optimization (MPO). researchgate.net For a compound like N'-Hydroxy-1H-indole-3-carboximidamide, MPO aims to achieve a delicate balance between potency against the intended biological target and favorable absorption, distribution, metabolism, and excretion (ADME) properties, while minimizing toxicity. japsonline.com An overemphasis on a single parameter, such as potency, early in the optimization process can lead to the selection of candidates with poor drug-like properties, resulting in late-stage attrition.

A key aspect of MPO is the establishment of a target product profile (TPP), which outlines the desired characteristics of the final drug candidate. These criteria are tailored to the specific therapeutic indication and route of administration. For an orally administered drug, the TPP might include parameters for potency, selectivity, solubility, permeability, metabolic stability, and safety margins.

Key Parameters in MPO for Indole Derivatives:

Potency (IC₅₀/EC₅₀): The primary measure of a compound's biological activity against its target. SAR studies aim to identify structural modifications that enhance potency.

Selectivity: The compound's activity against the intended target versus off-targets. High selectivity is crucial for minimizing side effects.

Solubility: Adequate aqueous solubility is essential for absorption and formulation. The lipophilic nature of the indole ring can sometimes lead to poor solubility, requiring careful modification of substituents.

Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall, is critical for oral bioavailability.

Metabolic Stability: Resistance to metabolic breakdown by enzymes (e.g., cytochrome P450s) determines the compound's half-life in the body. The indole ring itself can be susceptible to oxidation, making metabolic stability a key optimization parameter. nih.gov

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins can affect its free concentration and, therefore, its efficacy.

Toxicity: The absence of toxicity is paramount. In silico and in vitro assays are used early in the process to flag potential liabilities such as hepatotoxicity or cardiotoxicity. japsonline.com

A practical application of MPO was demonstrated in the lead optimization of a hypoxia-inducible factor 2α (HIF-2α) antagonist. researchgate.net The initial lead compound, which featured an indane core (structurally related to indole), had modest solubility. The optimization strategy involved several concurrent modifications:

Increasing the fraction of sp³ hybridized carbons (Fsp³) to improve solubility.

Replacing aromatic portions of the core with pyridine heterocycles to further enhance physicochemical properties.

Improving a specific electrostatic interaction (Olp→π*Ar) to maintain or improve potency.

This multi-pronged approach, which simultaneously addressed potency and solubility, led to the discovery of inhibitors with substantially improved properties. researchgate.net

Desirability Functions and Scoring in MPO:

The table below illustrates a hypothetical MPO scoring profile for a series of indole-3-carboximidamide analogues.

CompoundPotency (IC₅₀, nM)Solubility (µg/mL)Metabolic Stability (t½, min)Safety (Cytotoxicity, µM)Overall MPO Score (0-1)
Parent 50515>500.4
Analogue A 5210>500.5
Analogue B 1005045250.6
Analogue C 204060>500.9

In this example, Analogue A shows improved potency but at the cost of solubility and stability. Analogue B has better ADME properties but reduced potency and some cytotoxicity. Analogue C, however, represents the best balance across all parameters, achieving good potency, favorable ADME properties, and a clean safety profile, making it the most promising candidate for further development. This iterative process of design, synthesis, testing, and MPO-guided analysis is central to modern drug discovery and is essential for efficiently identifying high-quality drug candidates based on the N'-Hydroxy-1H-indole-3-carboximidamide scaffold. japsonline.com

Mechanistic Investigations of Biological Activities

Enzyme Modulation and Inhibition Mechanisms

N'-Hydroxy-1H-indole-3-carboximidamide demonstrates a significant capacity to modulate the activity of several enzymes, most notably Indoleamine 2,3-dioxygenase 1 (IDO1). Its interactions extend to other enzymes as well, highlighting a complex and specific inhibitory profile.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that plays a crucial role in immune tolerance by catalyzing the initial and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.gov The over-expression of IDO1 in many cancer cells and antigen-presenting cells has made it an attractive target for cancer immunotherapy. nih.gov The inhibition of IDO1 can counteract the immunosuppressive tumor microenvironment, thereby enhancing the efficacy of treatments like CAR-T cell therapy. nih.gov

Research has characterized N'-Hydroxy-1H-indole-3-carboximidamide and its derivatives as potent inhibitors of the IDO1 enzyme. The primary mechanism of inhibition is through a reversible competitive process. This mode of inhibition implies that the inhibitor molecule competes with the natural substrate, L-tryptophan, for binding to the active site of the enzyme. The effectiveness of the inhibition is therefore dependent on the relative concentrations of the inhibitor and the substrate.

Table 1: IDO1 Inhibition Data for N'-Hydroxy-1H-indole-3-carboximidamide Analogs

Compound IDO1 Enzymatic Assay IC50 (µM) Cell-Based Assay IC50 (µM)
8a 0.083 0.27
16 (Phenol analog) Moderate Inhibition Not specified
12 (N-methylindazole) No Inhibition No Inhibition

Data sourced from molecular modeling studies of N′-hydroxyindazolecarboximidamides. nih.gov

The inhibitory activity of N'-Hydroxy-1H-indole-3-carboximidamide is intrinsically linked to its ability to interact with the heme cofactor within the active site of IDO1. The N-hydroxyamidine functional group is crucial for this interaction, directly binding to the ferrous iron of the heme group. nih.gov Quantum chemical calculations and molecular modeling studies have been employed to elucidate the precise binding mode, confirming the importance of this interaction for potent inhibition. nih.gov Furthermore, the presence of a hydrogen bond donor, such as the N-H group in the indole (B1671886) or indazole ring, is critical for establishing a hydrogen bonding network within the active site, further stabilizing the inhibitor-enzyme complex. nih.gov Bioisosteric replacement of the indole with a phenol (B47542) group, which retains a hydroxyl for hydrogen bonding, resulted in moderate inhibitory activity, supporting the significance of this hydrogen bonding network. nih.gov Conversely, methylation of the indazole nitrogen, which eliminates its hydrogen-bonding capability, completely abrogates inhibitory activity. nih.gov

Interaction with Other Enzymes

While IDO1 is a primary target, the broader enzymatic interaction profile of indole-based compounds is an area of active investigation.

Dihydrofolate Reductase (DHFR): DHFR is an enzyme that reduces dihydrofolic acid to tetrahydrofolic acid, a crucial step in the synthesis of nucleotides and certain amino acids. wikipedia.org While direct inhibitory data for N'-Hydroxy-1H-indole-3-carboximidamide on DHFR is not extensively detailed in the provided context, the general class of indole derivatives has been explored for various enzymatic inhibitions.

Kinases: Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates. The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that have emerged as significant targets in cancer therapy due to their role in cell proliferation and survival. mdpi.com Certain indole carboxamide derivatives have been synthesized and evaluated as kinase inhibitors, showing potential for antiproliferative activity. mdpi.comgoogle.com

Nitric Oxide Synthases (NOS): NOS are a family of enzymes responsible for the synthesis of nitric oxide, a key signaling molecule. nih.gov There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.gov While a wide range of inhibitors for NOS have been developed, specific data on the direct interaction of N'-Hydroxy-1H-indole-3-carboximidamide with these enzymes is not prominently featured in the available literature.

Influence on Key Metabolic Pathways

The metabolism of tryptophan is a critical pathway influenced by IDO1. Tryptophan can be metabolized via three main routes: the serotonin (B10506) pathway, the kynurenine pathway, and the indole pathway, which is primarily driven by gut microbiota. researchgate.net By inhibiting IDO1, N'-Hydroxy-1H-indole-3-carboximidamide effectively blocks the conversion of tryptophan to N-formylkynurenine, thereby reducing the production of downstream metabolites in the kynurenine pathway. nih.gov These metabolites, such as kynurenine itself, have immunosuppressive effects. nih.gov

Modulation of Cellular Signaling Pathways

The enzymatic inhibition exerted by N'-Hydroxy-1H-indole-3-carboximidamide has direct consequences on cellular signaling. By inhibiting IDO1, the compound can modulate signaling pathways that are sensitive to tryptophan and its metabolites. For instance, the depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment can lead to T-cell exhaustion and reduced cytotoxic function. nih.gov By blocking this process, IDO1 inhibitors can restore T-cell activity and enhance anti-tumor immune responses. nih.gov The broader class of indole derivatives has also been shown to interact with signaling pathways regulated by kinases, such as the PI3K pathway, which is crucial for cell growth and survival. mdpi.comdrugbank.com

: Receptor Ligand Interactions

The intricate relationship between a chemical compound and biological receptors is fundamental to understanding its potential pharmacological effects. For N'-Hydroxy-1H-indole-3-carboximidamide, a comprehensive understanding of its biological activity necessitates a thorough investigation of its interactions with key receptor targets. This section delves into the current state of knowledge regarding the binding and modulation of two significant receptors: the Estrogen Receptor alpha (ERα) and the GluN2B-containing N-Methyl-d-aspartate (NMDA) receptors by this specific indole derivative.

Estrogen Receptor alpha (ERα)

The Estrogen Receptor alpha (ERα) is a nuclear receptor that plays a pivotal role in mediating the physiological effects of the hormone 17β-estradiol. nih.gov As a ligand-activated transcription factor, ERα is critically involved in the development and function of various tissues, including those of the reproductive system. nih.gov The binding of a ligand to ERα can initiate a cascade of cellular events, leading to the regulation of gene expression. nih.gov Consequently, compounds that interact with ERα can act as either agonists, mimicking the effects of estrogen, or antagonists, blocking its action. nih.gov These interactions are of significant interest in medicinal chemistry, particularly in the context of hormone-dependent cancers. mdpi.com

Currently, there is a lack of specific published research detailing the direct interaction or binding affinity of N'-Hydroxy-1H-indole-3-carboximidamide with the Estrogen Receptor alpha. While various indole-containing compounds have been investigated for their potential to modulate ERα, specific data, such as binding affinity (Kd) or half-maximal inhibitory concentration (IC50) values for N'-Hydroxy-1H-indole-3-carboximidamide, are not available in the current scientific literature. In-vitro assays, such as radioligand binding assays or cell-based reporter gene assays, would be required to determine if this compound exhibits any agonist or antagonist activity at ERα. nih.gov

Table 1: Research Findings on N'-Hydroxy-1H-indole-3-carboximidamide and Estrogen Receptor alpha (ERα) Interaction

ParameterFinding
Binding Affinity (Kd)No data available
Functional Activity (Agonist/Antagonist)No data available
In-vitro Assay DataNot determined
Computational Docking StudiesNot reported

GluN2B-containing N-Methyl-d-aspartate (NMDA) Receptors

The N-Methyl-d-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a fundamental role in synaptic plasticity, learning, and memory. The NMDA receptor is a heterotetrameric complex, and the specific subunit composition dictates its functional properties. Receptors containing the GluN2B subunit are of particular interest as they are implicated in various neurological conditions. nih.gov Antagonists that selectively target GluN2B-containing NMDA receptors are being investigated for their therapeutic potential. nih.govnih.gov

As with ERα, there is no specific, publicly available scientific literature that has investigated the interaction between N'-Hydroxy-1H-indole-3-carboximidamide and GluN2B-containing NMDA receptors. While other molecules with different structural scaffolds have been identified as antagonists for the GluN2B subunit, the potential for N'-Hydroxy-1H-indole-3-carboximidamide to bind to and modulate this receptor remains uncharacterized. nih.gov Electrophysiological studies, such as patch-clamp recordings, would be necessary to ascertain any modulatory effects of this compound on NMDA receptor function.

Table 2: Research Findings on N'-Hydroxy-1H-indole-3-carboximidamide and GluN2B-NMDA Receptor Interaction

ParameterFinding
Binding Affinity (Ki)No data available
Functional Activity (Agonist/Antagonist)No data available
Electrophysiology DataNot determined
Computational Docking StudiesNot reported

Molecular Interactions and Target Engagement

Analysis of Ligand-Protein Binding Interactions

For N'-Hydroxy-1H-indole-3-carboximidamide, a detailed analysis of its binding to a specific protein target is not currently documented in available scientific literature. In theory, its interactions would be governed by the following principles:

Hydrogen Bonding Networks in Active Site Recognition

The hydroxyamidine and the indole (B1671886) N-H groups of N'-Hydroxy-1H-indole-3-carboximidamide are prime candidates for forming hydrogen bonds. These interactions are critical for the stabilization of a ligand within a protein's binding pocket. nih.govresearchgate.net The oxygen and nitrogen atoms of the hydroxyamidine group can act as hydrogen bond acceptors, while the hydroxyl proton and the indole N-H can act as hydrogen bond donors. The precise network of these bonds would be unique to the specific topology and amino acid composition of the target's active site.

Electrostatic Interactions (e.g., with Heme Propionates)

The distribution of electron density within N'-Hydroxy-1H-indole-3-carboximidamide would dictate its electrostatic interactions with a target protein. For instance, in enzymes containing a heme group, the negatively charged propionate (B1217596) groups of the heme could potentially form salt bridges or strong hydrogen bonds with positively charged residues in the protein or with appropriate functional groups on a ligand. nih.gov While this is a known interaction for some ligands, there is no specific evidence to confirm such an interaction for N'-Hydroxy-1H-indole-3-carboximidamide.

Principles of Molecular Recognition and Specificity

The specificity of a ligand for its target is a result of a combination of the aforementioned interactions. Molecular recognition is achieved when the shape and chemical properties of the ligand are complementary to those of the protein's binding site. The unique arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and electrostatic potential on N'-Hydroxy-1H-indole-3-carboximidamide would, in principle, allow it to selectively bind to a target that presents a correspondingly matched surface. The three-dimensional folding of the protein's binding groove is a critical factor in this molecular recognition process. researchgate.net

Investigation of Allosteric Modulation (if relevant to specific targets)

Allosteric modulation occurs when a ligand binds to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. Some molecules with an indole scaffold have been identified as allosteric modulators of certain receptors. nih.gov However, there is no available research to indicate whether N'-Hydroxy-1H-indole-3-carboximidamide functions as an allosteric modulator for any specific biological target.

Computational and Chemoinformatic Studies

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N'-Hydroxy-1H-indole-3-carboximidamide, docking simulations are employed to forecast its binding mode within the active site of a biological target.

Studies on structurally related indole (B1671886) derivatives have demonstrated the utility of molecular docking in understanding their mechanism of action. For instance, docking studies of N-substituted indole derivatives have been used to elucidate their binding to various enzymes, revealing key interactions that contribute to their biological activity researchgate.net. Similarly, molecular docking has been applied to investigate the interaction of indole-based compounds with targets such as antimicrobial enzymes and cancer-related proteins nih.govmdpi.com. These studies often show that the indole scaffold can form crucial hydrogen bonds and pi-stacking interactions with the amino acid residues in the active site of the target protein. For N'-Hydroxy-1H-indole-3-carboximidamide, it is hypothesized that the indole nitrogen and the carboximidamide group would be key pharmacophoric features involved in such interactions.

The induced-fit docking (IFD) approach, a more advanced docking method that accounts for the flexibility of the protein's active site, has been used for other complex heterocyclic systems and could provide more accurate predictions for N'-Hydroxy-1H-indole-3-carboximidamide mdpi.com.

Prediction of Binding Affinities and Identification of Critical Residues

Beyond predicting the binding pose, molecular docking simulations can also estimate the binding affinity, often expressed as a docking score or binding energy. Lower binding energy values typically indicate a more stable protein-ligand complex. For example, in studies of indole derivatives as potential antimicrobial agents, compounds with lower binding energies in docking simulations often correlate with better experimental activity nih.gov.

Through the analysis of the docked poses of N'-Hydroxy-1H-indole-3-carboximidamide, it is possible to identify the critical amino acid residues that are essential for its binding. These are typically residues that form strong interactions, such as hydrogen bonds, salt bridges, or hydrophobic interactions with the ligand. In related indole compounds, residues like Met18, Gly21, Gly26, Leu30, and Thr31 have been identified as important for binding to certain enzymes mdpi.com. For N'-Hydroxy-1H-indole-3-carboximidamide, the hydroxy and amide functionalities would be expected to form key hydrogen bonds, while the indole ring could engage in hydrophobic and pi-stacking interactions.

Predicted Interacting Residues for Indole-Based Compounds from Molecular Docking Studies
Compound ClassTargetKey Interacting ResiduesInteraction Type
N-substituted Indole DerivativesVarious EnzymesNot SpecifiedHydrogen Bonds, Pi-stacking
Indole-based HeterocyclesAntimicrobial TargetsNot SpecifiedHydrogen Bonds, Pi-stacking
N-phenyl-2-quinolone-3-carboxamidesPI3KαNot SpecifiedEngagement with key binding residues
N-arylsulfonyl-indole-2-carboxamidesFBPaseMet18, Gly21, Gly26, Leu30, Thr31Not Specified

Molecular Dynamics Simulations to Explore Ligand-Protein Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding mode predicted by molecular docking. MD simulations have been successfully applied to study the dynamic behavior of various indole derivatives complexed with their target proteins mdpi.combiointerfaceresearch.com. These simulations can confirm the stability of the interactions observed in docking and reveal conformational changes in both the ligand and the protein upon binding mdpi.com. For N'-Hydroxy-1H-indole-3-carboximidamide, an MD simulation would be crucial to assess the stability of its predicted binding pose and to understand the flexibility of the ligand within the active site.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. DFT studies on indole and its derivatives have been performed to calculate properties such as heats of formation, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potentials niscpr.res.inniscpr.res.in. These calculations can provide insights into the reactivity and stability of N'-Hydroxy-1H-indole-3-carboximidamide niscpr.res.inniscpr.res.in. For instance, the energy gap between the HOMO and LUMO can be related to the chemical reactivity of the molecule. DFT can also be used to study the electronic structure and spectral features of indole derivatives researchgate.netresearchgate.net.

Applications of DFT in the Study of Indole Derivatives
Calculated PropertySignificance
Heats of FormationIndicates the relative stability of different isomers or substituted derivatives. niscpr.res.inniscpr.res.in
Frontier Molecular Orbital Energies (HOMO-LUMO gap)Relates to the chemical reactivity and electronic transitions of the molecule. niscpr.res.inniscpr.res.in
Molecular Electrostatic PotentialIdentifies the electron-rich and electron-poor regions of the molecule, which are important for intermolecular interactions.
Vibrational FrequenciesAids in the interpretation of experimental infrared and Raman spectra. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For indole derivatives, 2D and 3D-QSAR models have been developed to predict their activity against various targets, such as influenza A virus and breast cancer cell lines biointerfaceresearch.comsemanticscholar.org. A reliable QSAR model should be able to predict the activities of compounds not included in the training set mdpi.com.

The development of a QSAR model for a series of analogues of N'-Hydroxy-1H-indole-3-carboximidamide could help in identifying the key structural features that influence their biological activity. Such a model would be a valuable tool for designing new derivatives with improved potency mdpi.comresearchgate.netmdpi.comnih.gov.

Virtual Screening and Ligand-Based Drug Design for Lead Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Virtual screening can be broadly divided into structure-based and ligand-based approaches nih.govresearchgate.net.

Ligand-based virtual screening (LBVS) is particularly useful when the 3D structure of the target is unknown. In this approach, a model is built based on a set of known active ligands. This model, which can be a pharmacophore model or a QSAR model, is then used to screen a database for new potential hits nih.govmdpi.commdpi.com. Given the known biological activities of various indole-containing compounds, a ligand-based approach could be employed to discover new lead compounds with a similar scaffold to N'-Hydroxy-1H-indole-3-carboximidamide bu.edu.eg.

Advanced Derivatives and Analog Design

Rational Design Principles for Enhanced Potency and Selectivity

The rational design of N'-Hydroxy-1H-indole-3-carboximidamide analogs is guided by a deep understanding of structure-activity relationships (SAR). By systematically modifying the indole (B1671886) core and its substituents, medicinal chemists can fine-tune the compound's interaction with its biological targets, leading to improved potency and selectivity.

Key principles in the rational design of these derivatives include:

Modification of the Indole Ring: Alterations to the indole nucleus, such as the introduction of substituents at various positions (e.g., C5), can significantly impact biological activity. For instance, the addition of a chloro or fluoro group at the C5 position of related indole-2-carboxamides has been shown to enhance modulatory potency at the CB1 receptor. nih.gov

Exploring Conformational Constraints: The synthesis of structurally restricted analogs, such as tricyclic indole-3-carboxamides, has proven to be a successful strategy. These conformationally constrained derivatives can exhibit higher potency by locking the molecule into a bioactive conformation, as demonstrated in the development of novel CB1 cannabinoid receptor agonists. nih.gov

Side Chain Optimization: The nature of the side chains attached to the core structure is a critical determinant of activity. Studies on related indole-3-carboxamides have revealed that variations in the amide side chain can be systematically explored to improve properties like water solubility and potency. rsc.org

Bioisosteric Replacement: The substitution of specific functional groups with bioisosteres can lead to improved pharmacokinetic and pharmacodynamic properties. For example, in the broader class of hydroxyamidine derivatives, structure-based drug design has been used to identify potent and selective inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

A summary of SAR findings for related indole carboxamide derivatives is presented below:

Structural ModificationEffect on ActivityTarget Example
Substitution at C5 of indole ringEnhanced potencyCB1 Receptor
Introduction of tricyclic constraintsIncreased potencyCB1 Receptor
Variation of amide side chainImproved solubility and potencyCB1 Receptor
Bioisosteric replacement in side chainEnhanced enzymatic and cellular activityIDO1

Strategies for Multi-Targeting Compound Design

The complexity of many diseases has spurred a shift from a "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). The N'-Hydroxy-1H-indole-3-carboximidamide scaffold is well-suited for this approach, allowing for the integration of pharmacophoric features that can interact with multiple biological targets simultaneously.

A notable strategy involves the design of dual inhibitors. For instance, derivatives of indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide have been investigated as dual inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), two key enzymes implicated in Alzheimer's disease. rsc.orgnih.gov This approach aims to achieve a synergistic therapeutic effect by modulating multiple pathological pathways. rsc.org

The design of such multi-targeting compounds often employs molecular hybridization, where distinct pharmacophores are combined into a single molecule. In the case of the aforementioned dual AChE/BACE1 inhibitors, the indole moiety, known to interact with AChE, was incorporated into a scaffold previously identified as a potent BACE1 inhibitor. nih.gov

Other examples of multi-target design based on the indole scaffold include:

Dual FAAH and TRPV1 inhibitors: These compounds are being explored for the treatment of pain. birmingham.ac.uk

Dual dopamine (B1211576) D3 receptor and FAAH modulators: These are under investigation for addiction and other compulsive behaviors. birmingham.ac.uk

Dual inhibitors of reverse transcriptase and RNase H: Indolinone-based scaffolds have been developed as multi-target inhibitors for HIV-1. nih.gov

Development of Chemical Biology Tools and Molecular Probes (e.g., Positron Emission Tomography (PET) Probes)

The development of chemical biology tools and molecular probes from novel scaffolds is crucial for target validation and understanding disease mechanisms. While the direct application of N'-Hydroxy-1H-indole-3-carboximidamide in this area is still emerging, the indole framework is a promising starting point for creating such tools, including Positron Emission Tomography (PET) probes. nih.gov

PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. nih.gov The development of PET probes requires the incorporation of a positron-emitting radionuclide, such as fluorine-18, into a molecule that selectively binds to a specific biological target.

The design and synthesis of PET probes based on indole and related heterocyclic structures have been reported for various targets:

Peripheral Benzodiazepine Receptor (PBR): Fluorine-18 labeled isoquinoline (B145761) carboxamide derivatives, which share structural similarities with indole carboxamides, have been developed as potential PET radioligands for imaging PBR. nih.gov

Melanoma Imaging: 18F-labeled picolinamide-based probes have shown promise for the clinical detection of melanoma. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): The development of 18F-labeled compounds for imaging IDO1 expression is an active area of research, given the enzyme's role in cancer immunotherapy. nih.gov

The synthesis of these probes often involves complex radiolabeling procedures. For example, the synthesis of an 18F-labeled PBR ligand involved the preparation of a suitable precursor followed by a nucleophilic fluorination reaction. nih.gov The resulting radiotracer must then be evaluated for its in vitro and in vivo properties, including binding affinity, selectivity, and biodistribution.

While specific PET probes derived from N'-Hydroxy-1H-indole-3-carboximidamide have not yet been extensively reported in the literature, its structural features suggest its potential as a scaffold for the development of future imaging agents for a variety of biological targets.

Future Research Directions and Applications

Exploration of Novel Biological Targets and Therapeutic Pathways

The primary therapeutic potential of N'-Hydroxy-1H-indole-3-carboximidamide and related hydroxyamidines has been investigated in the context of cancer immunotherapy. nih.gov The main target identified is Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the metabolic pathway of tryptophan. nih.govnih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a rate-limiting enzyme that converts the essential amino acid L-tryptophan into kynurenine (B1673888). nih.govnih.gov In a tumor microenvironment, the expression of IDO1 is a key mechanism of immune evasion. nih.gov By depleting tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 helps cancer cells avoid destruction by the immune system.

N'-Hydroxy-1H-indole-3-carboximidamide belongs to the class of hydroxyamidine inhibitors which have shown potent and durable suppression of IDO1 activity. nih.gov These inhibitors function by interacting with the heme iron within the active site of the enzyme. nih.govacs.org The development of potent and selective IDO1 inhibitors like the orally active hydroxyamidine INCB024360 has demonstrated the potential of this class of compounds to impede tumor growth in a lymphocyte-dependent manner and reduce tumor-associated regulatory T cells. nih.gov Future research will likely focus on optimizing the indole (B1671886) scaffold of N'-Hydroxy-1H-indole-3-carboximidamide to enhance its selectivity and potency as an IDO1 inhibitor for use in combination with other cancer therapies, such as checkpoint inhibitors. nih.gov

Other Potential Enzymatic Targets: While IDO1 is a primary focus, the indole structure is a common motif in compounds targeting various enzymes. Future investigations may explore the activity of N'-Hydroxy-1H-indole-3-carboximidamide against other enzymes implicated in disease:

Urease: Derivatives of indole-3-carbaldehyde oxime, which are structurally related, have been synthesized and evaluated as inhibitors of Helicobacter pylori urease, an enzyme crucial for the survival of the bacterium that causes gastritis. mdpi.com This suggests a potential avenue for developing novel treatments for gastrointestinal infections.

Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1): Given that indole-based structures have been explored as dual inhibitors for enzymes involved in Alzheimer's disease, future studies could assess the potential of N'-Hydroxy-1H-indole-3-carboximidamide in this therapeutic area. nih.gov

Potential Target Therapeutic Pathway Rationale for Exploration
Indoleamine 2,3-dioxygenase 1 (IDO1)Cancer ImmunotherapyPotent inhibition by related hydroxyamidine compounds. nih.gov
UreaseAnti-bacterial (e.g., H. pylori)Inhibitory activity shown by structurally similar indole oximes. mdpi.com
AChE/BACE1Alzheimer's DiseaseIndole moiety is a key feature in known inhibitors of these enzymes. nih.gov

Advancements in Chemical Biology Tools

Small molecule inhibitors are invaluable tools in chemical biology for dissecting complex biological pathways. N'-Hydroxy-1H-indole-3-carboximidamide and its analogs serve as highly specific probes to study the role of particular enzymes within cellular and systemic contexts. nih.gov

The development of potent hydroxyamidine inhibitors has enabled detailed studies of tryptophan catabolism. nih.gov By using these compounds to suppress IDO1 activity in vivo, researchers can investigate the downstream effects on the immune system, such as the activity of lymphocytes and regulatory T cells, providing deeper insights into tumor immunology. nih.gov

Future work in this area could involve:

Development of Photoaffinity Probes: Modifying the N'-Hydroxy-1H-indole-3-carboximidamide structure to include photoreactive groups could allow for the covalent labeling and identification of its direct binding partners in complex biological samples, confirming target engagement and potentially identifying off-targets.

Fluorescent Tagging: The synthesis of fluorescently labeled versions of the compound would enable researchers to visualize its subcellular localization and track its interaction with target proteins in real-time using advanced microscopy techniques.

These advancements would provide more sophisticated tools for studying the kynurenine pathway and its role in both health and disease, moving beyond simple inhibition to a more nuanced understanding of the underlying biology.

Contributions to Material Science and the Synthesis of Complex Molecules

While the primary focus has been on biological activity, the indole scaffold is also a valuable component in other chemical disciplines, including material science and synthetic chemistry.

Material Science: Indole derivatives possess interesting electronic and photophysical properties. Although specific applications for N'-Hydroxy-1H-indole-3-carboximidamide in material science are not yet documented, related hydroxyindole compounds are being explored for their potential in developing new materials or coatings. evitachem.com The N-hydroxyindole nucleus is found in natural pigments, suggesting inherent chromophoric properties that could be exploited. unito.it Future research could investigate the conductive, optical, or self-assembly properties of polymers or molecular crystals incorporating the N'-Hydroxy-1H-indole-3-carboximidamide motif.

Synthesis of Complex Molecules: N'-Hydroxy-1H-indole-3-carboximidamide is a functionalized indole, a class of heterocyclic compounds that are key building blocks in the synthesis of more complex molecules, particularly natural products and pharmaceuticals. researchgate.net The N-hydroxyindole unit is a fundamental fragment in several highly complex and biologically active natural products, such as the anticancer agent stephacidin B. unito.it

The synthesis of N'-Hydroxy-1H-indole-3-carboximidamide itself involves multi-step chemical transformations starting from simpler indole precursors like 1H-indole-3-carbaldehyde. mdpi.comresearchgate.net Research into more efficient and regioselective synthetic methods for creating functionalized N-hydroxyindoles is ongoing. unito.it Developing robust synthetic routes to compounds like N'-Hydroxy-1H-indole-3-carboximidamide provides chemists with versatile intermediates that can be further elaborated into a wide array of complex molecular architectures with diverse applications. unito.itresearchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for N'-Hydroxy-1H-indole-3-carboximidamide?

  • Methodological Answer : The compound is synthesized via sequential nitration, cyanation, and hydroxylamine treatment. For example, nitration using NaNO₂, HCl, and H₂SO₄ followed by Pd-catalyzed cyanation (Zn(CN)₂, Pd₂(dba)₃) achieves intermediate nitriles, which are converted to carboximidamides using hydroxylamine hydrochloride under reflux (EtOH, 85°C) . Yield optimization (88–92%) requires precise control of reaction temperature and catalyst loading .

Q. How should researchers validate the purity and structural integrity of synthesized N'-Hydroxy-1H-indole-3-carboximidamide?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC : Assess purity (≥95%) with reverse-phase C18 columns and UV detection at 254 nm .
  • NMR : Confirm regiochemistry via ¹H-NMR (e.g., indole NH proton at δ 11.91 ppm) and substituent integration .
  • HRMS : Verify molecular weight (C₉H₉N₃O, 175.19 g/mol) with high-resolution mass spectrometry .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for N'-hydroxyindole carboximidamide derivatives?

  • Methodological Answer : Discrepancies often stem from assay conditions or substituent effects. For example:

  • SAR Studies : Compare analogs like (Z)-N-(3-chlorophenyl) derivatives (IC₅₀ = 2.1 µM) versus unsubstituted analogs (IC₅₀ = 4.3 µM) using standardized enzyme inhibition assays .
  • Data Normalization : Control for batch-to-buffer variability (e.g., pH, ionic strength) and use internal reference compounds .

Q. How can computational modeling guide the design of N'-hydroxyindole carboximidamide analogs?

  • Methodological Answer :

  • Docking Studies : Use AutoDock or Schrödinger to predict binding poses in target proteins (e.g., kinases). Chloro-substituted analogs show enhanced hydrophobic interactions in catalytic pockets .
  • QSAR Models : Train models on IC₅₀ data to correlate substituent electronegativity (Hammett σ values) with activity .

Q. What experimental designs mitigate instability of N'-Hydroxy-1H-indole-3-carboximidamide in aqueous buffers?

  • Methodological Answer :

  • pH Stability Profiling : Conduct accelerated degradation studies (pH 1–13, 37°C) with LC/MS monitoring. The compound degrades rapidly at pH >10 due to hydroxylamine group hydrolysis .
  • Formulation : Use lyophilization or non-aqueous solvents (DMSO) for long-term storage .

Data Analysis & Reproducibility

Q. How should researchers resolve inconsistencies in synthetic yields across studies?

  • Methodological Answer :

  • Parameter Screening : Systematically vary catalyst (Pd₂(dba)₃ vs. Pd/C), solvent (DMA vs. DMF), and temperature. DMA at 100°C improves cyanation yields by 15% .
  • Quality Control : Validate reagent purity (e.g., Zn(CN)₂ ≥98%) and exclude trace moisture via Karl Fischer titration .

Q. What statistical approaches are recommended for analyzing dose-response data in mechanistic studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • Error Analysis : Report 95% confidence intervals and use ANOVA for cross-group comparisons (e.g., wild-type vs. mutant cell lines) .

Advanced Characterization Techniques

Q. How can advanced NMR techniques elucidate tautomeric equilibria in N'-hydroxyindole carboximidamides?

  • Methodological Answer :

  • VT-NMR : Perform variable-temperature ¹H-NMR (e.g., 25–80°C) to observe shifts in NH and OH protons, indicating tautomerization .
  • NOESY : Identify spatial proximity between indole C3 and hydroxylamine protons to confirm intramolecular hydrogen bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.